molecular formula C4H4N2O5 B1596363 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- CAS No. 3237-50-1

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-

Cat. No.: B1596363
CAS No.: 3237-50-1
M. Wt: 160.09 g/mol
InChI Key: ZIIHZVKHFWOENY-UHFFFAOYSA-N
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Description

Triclinic piacoidal crystals. White granular solid. (NTP, 1992)

Mechanism of Action

Target of Action

Alloxan hydrate, also known as 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- or Barbituric acid, 5,5-dihydroxy-, primarily targets the pancreatic β-cells . These cells are responsible for the production and secretion of insulin, a hormone that regulates blood glucose levels .

Mode of Action

Alloxan hydrate is a toxic glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process leads to the generation of free radicals, which are ultimately responsible for the destruction of the β-cells .

Biochemical Pathways

The toxic action of alloxan hydrate initiates a series of biochemical events. The generation of ROS leads to oxidative stress, which damages the β-cells and impairs their ability to produce insulin . This results in a state of insulin deficiency, leading to hyperglycemia, a characteristic feature of diabetes .

Pharmacokinetics

The pharmacokinetics of alloxan hydrate involves its absorption, distribution, metabolism, and excretion (ADME). Alloxan hydrate is absorbed and transported to the pancreas where it accumulates in the β-cells . The compound is then metabolized, leading to the generation of ROS

Result of Action

The primary result of alloxan hydrate’s action is the destruction of pancreatic β-cells, leading to a decrease in insulin production . This causes a state of hyperglycemia, mimicking the conditions of diabetes . The compound’s action can lead to a multiphasic blood glucose response, accompanied by corresponding inverse changes in the plasma insulin concentration, and ultimately leading to necrotic cell death .

Action Environment

The action of alloxan hydrate can be influenced by various environmental factors. For instance, the dose of alloxan needed to destroy beta cells and induce diabetes depends on the animal species, route of administration, and nutritional status . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to proteins like albumin, affecting its distribution and bioavailability in the body. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and its hydrophilic nature .

Cellular Effects

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions lead to changes in the activity of various cellular pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of different metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s hydrophilic nature also allows it to be readily taken up by cells, where it can accumulate and exert its effects .

Subcellular Localization

The subcellular localization of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can affect the activity and function of various biomolecules. These localization patterns are crucial for the compound’s role in regulating cellular processes .

Properties

IUPAC Name

5,5-dihydroxy-1,3-diazinane-2,4,6-trione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZIIHZVKHFWOENY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O5
Record name ALLOXAN MONOHYDRATE
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DSSTOX Substance ID

DTXSID9024435
Record name Alloxan monohydrate
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Molecular Weight

160.09 g/mol
Source PubChem
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Physical Description

Triclinic piacoidal crystals. White granular solid. (NTP, 1992)
Record name ALLOXAN MONOHYDRATE
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Boiling Point

Sublimes (vacuum) (NTP, 1992)
Record name ALLOXAN MONOHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name ALLOXAN MONOHYDRATE
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CAS No.

3237-50-1
Record name ALLOXAN MONOHYDRATE
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Record name 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name ALLOXAN MONOHYDRATE
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Record name 5,5-dihydroxyperhydropyrimidinetrione
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Melting Point

464 °F (decomposes) (NTP, 1992)
Record name ALLOXAN MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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